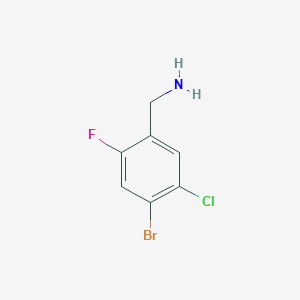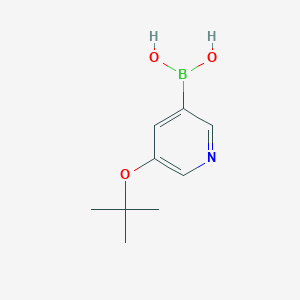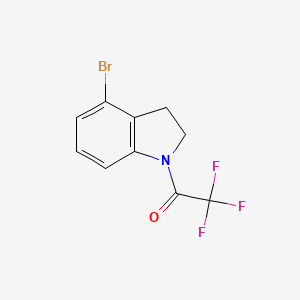
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromo-substituted indole ring and a trifluoromethyl ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoindole and 2,2,2-trifluoroacetophenone.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as potassium carbonate or sodium hydride is used to deprotonate the indole, facilitating the nucleophilic attack on the carbonyl carbon of the trifluoroacetophenone.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products:
Substitution: Various substituted indole derivatives.
Reduction: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethanol.
Oxidation: Oxidized indole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
- 1-(4-Chloroindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Fluoroindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Methylindolin-1-yl)-2,2,2-trifluoroethan-1-one
Comparison: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromo compound may exhibit different physicochemical properties, such as solubility, stability, and binding affinity. These differences can impact its suitability for various applications and its overall effectiveness in scientific research.
Propiedades
Fórmula molecular |
C10H7BrF3NO |
|---|---|
Peso molecular |
294.07 g/mol |
Nombre IUPAC |
1-(4-bromo-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-2-1-3-8-6(7)4-5-15(8)9(16)10(12,13)14/h1-3H,4-5H2 |
Clave InChI |
CKKQDRCOJDBAGP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C(=CC=C2)Br)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
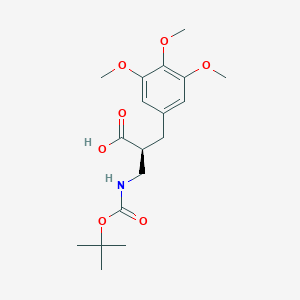

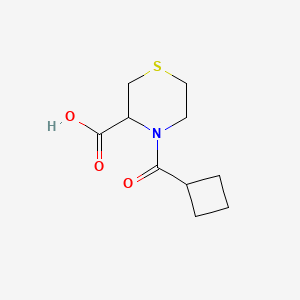
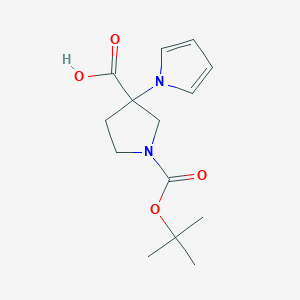
![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
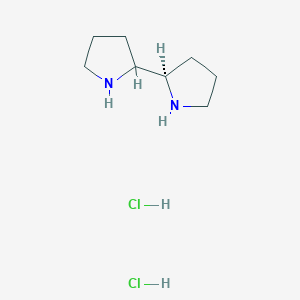
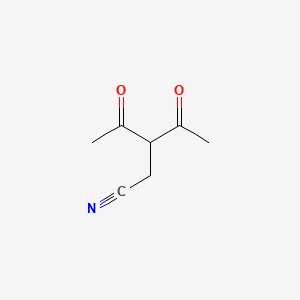
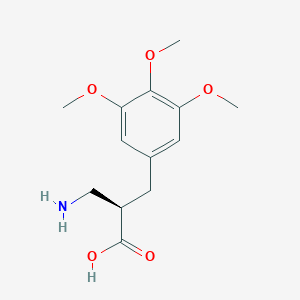
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
